
3-(3-methylbutyl)-1H-pyrazol-5-amine
Descripción general
Descripción
3-(3-methylbutyl)-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA belongs to the pyrazole class of compounds and has been shown to possess unique biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivities
A study by Titi et al. (2020) focused on the synthesis of various pyrazole derivatives, including compounds similar to 3-(3-methylbutyl)-1H-pyrazol-5-amine. These compounds were characterized using multiple spectroscopic methods and X-Ray crystallography. The research also explored their biological activities, confirming their potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Synthetic Applications
El‐Mekabaty et al. (2017) described the synthesis of pyrazolo[1,5-a]pyrimidines using 3-(1H-indol-3-yl)-1H-pyrazol-5-amine, a compound structurally related to 3-(3-methylbutyl)-1H-pyrazol-5-amine. This research highlights the versatility of pyrazole derivatives in synthesizing novel compounds with potential pharmaceutical interest (El‐Mekabaty et al., 2017).
Chemical Characterization and Structure Analysis
The work of Szlachcic et al. (2020) provided insights into the structure of pyrazole derivatives through X-Ray diffraction measurements and DFT calculations. Their study contributes to understanding the chemical properties and potential applications of pyrazole-based compounds (Szlachcic et al., 2020).
Catalyst Development
Afsar et al. (2018) developed a novel nanomagnetic catalyst using pyrazol-5-amine derivatives. This catalyst was used in the synthesis of pyrazolo[3,4-b]-pyridine derivatives, demonstrating the application of pyrazole compounds in catalysis and organic synthesis (Afsar et al., 2018).
Corrosion Inhibition
Research by Chetouani et al. (2005) explored the inhibitory effects of bipyrazole compounds, similar in structure to 3-(3-methylbutyl)-1H-pyrazol-5-amine, on iron corrosion in acidic media. Their findings suggest potential applications in corrosion prevention (Chetouani et al., 2005).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it might interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
5-(3-methylbutyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJIUTBTSBVUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylbutyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



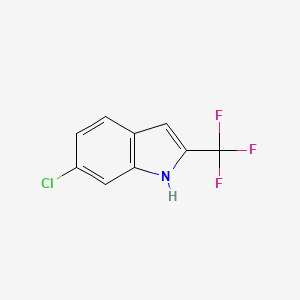
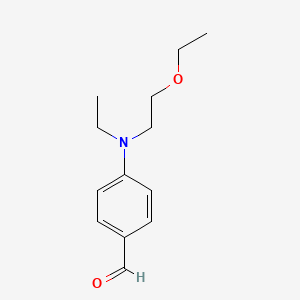
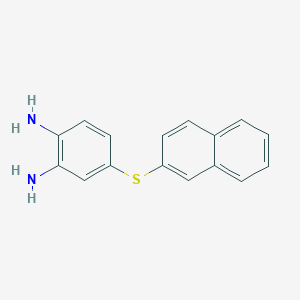
![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)
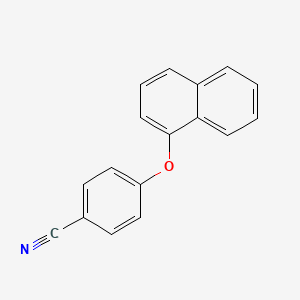




![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)


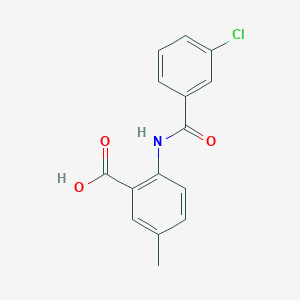
![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)